3,3-dimethyl-7-propyl-2,3-dihydro-1H-indole
Description
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3,3-dimethyl-7-propyl-1,2-dihydroindole |
InChI |
InChI=1S/C13H19N/c1-4-6-10-7-5-8-11-12(10)14-9-13(11,2)3/h5,7-8,14H,4,6,9H2,1-3H3 |
InChI Key |
ASTRDLBMYWEJAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(=CC=C1)C(CN2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-7-propyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst to form indoles . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce the propyl group at the 7-position .
Industrial Production Methods
In an industrial setting, the production of 3,3-dimethyl-7-propyl-2,3-dihydro-1H-indole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-7-propyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups to the benzene ring .
Scientific Research Applications
3,3-Dimethyl-7-propyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its structural similarity to natural indole derivatives.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism by which 3,3-dimethyl-7-propyl-2,3-dihydro-1H-indole exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s indole structure allows it to bind to specific sites, influencing biological pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares a 2,3-dihydro-1H-indole backbone with other derivatives but differs in substituent patterns. Key analogs include:
1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole (Compound I in ): Features sulfonyl and nitrobenzoyl groups, introducing strong electron-withdrawing effects. These substituents promote intramolecular hydrogen bonding (C–H⋯O) and influence crystal packing via R44(18) motifs .
7-Chloro-3-methyl-1H-indole-2-carboxylic acid (): A fully aromatic indole with a carboxylic acid group, enhancing polarity and hydrogen-bonding capacity compared to the hydrophobic propyl and dimethyl groups in the target compound .
3,6-Bis(7′-methyl-3′-indolyl)-1,4-dimethylpiperazine-2,5-dione (): A dimeric indole derivative with a piperazine-dione linker, showcasing how alkylation at nitrogen alters molecular rigidity and solubility .
Physicochemical Properties
Spectroscopic and Crystallographic Analysis
- HRMS : The target compound’s molecular formula (estimated C13H17N) would yield an exact mass near 179.1310 , distinct from nitro-containing analogs (e.g., C15H13N2O2, m/z 253.0979 ).
- Crystallography : SHELX programs () are widely used to resolve dihydroindole structures. The target’s lack of strong hydrogen-bonding groups may result in less complex crystal motifs compared to sulfonyl/nitro derivatives .
Biological Activity
3,3-Dimethyl-7-propyl-2,3-dihydro-1H-indole is a member of the indole family, which encompasses a wide range of biologically active compounds. This compound has garnered attention due to its potential applications in medicinal chemistry and its interaction with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.
The molecular formula of 3,3-dimethyl-7-propyl-2,3-dihydro-1H-indole is with a molecular weight of 189.30 g/mol. The IUPAC name is 3,3-dimethyl-7-propyl-1,2-dihydroindole. Its structure includes significant substituents that influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N |
| Molecular Weight | 189.30 g/mol |
| IUPAC Name | 3,3-dimethyl-7-propyl-1,2-dihydroindole |
| InChI Key | ASTRDLBMYWEJAM-UHFFFAOYSA-N |
The biological effects of 3,3-dimethyl-7-propyl-2,3-dihydro-1H-indole are attributed to its interactions with various molecular targets, including enzymes and receptors. The indole structure allows for specific binding to these targets, influencing crucial biological pathways. Research indicates that this compound may act as an inhibitor for certain proteins involved in cancer progression and apoptosis regulation .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has been shown to inhibit Mcl-1 (myeloid cell leukemia sequence 1), a protein that plays a significant role in cell survival and apoptosis resistance in cancer cells. In vitro assays demonstrated that derivatives of indoles exhibit nanomolar binding affinities to Mcl-1, suggesting that modifications to the indole structure could enhance potency .
Antioxidant Activity
The compound also displays antioxidant properties which can help mitigate oxidative stress in cells. This activity is particularly important in preventing cellular damage and inflammation associated with various diseases .
Case Studies
- Inhibition of Mcl-1 : A study focused on the synthesis of tricyclic indoles revealed that modifications similar to those found in 3,3-dimethyl-7-propyl-2,3-dihydro-1H-indole could lead to significant improvements in binding affinity to Mcl-1. The results indicated that specific structural features enhance the compound's ability to inhibit this anti-apoptotic protein .
- Oxidative Stress Mitigation : Another research effort demonstrated the antioxidant effects of indole derivatives in cellular models exposed to oxidative stressors. These studies suggested that the presence of the propyl group might enhance the compound's ability to scavenge free radicals .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that the unique combination of substituents in 3,3-dimethyl-7-propyl-2,3-dihydro-1H-indole enhances its biological activity:
| Compound | Binding Affinity (nM) | Biological Activity |
|---|---|---|
| 3,3-Dimethyl-7-propyl-2,3-dihydroindole | <100 | Mcl-1 Inhibition |
| 2,3-Dihydro-1H-indole | >500 | Lower anticancer activity |
| 7-Propyl-2,3-dihydroindole | >300 | Moderate anticancer activity |
Q & A
Q. What are the recommended synthetic routes for 3,3-dimethyl-7-propyl-2,3-dihydro-1H-indole, and how can purity be optimized?
Methodological Answer:
- Synthetic Pathways :
- Core Formation : Start with indoline derivatives (e.g., 2,3-dihydro-1H-indole) and introduce substituents via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for propyl group introduction at position 7) .
- Dimethylation : Use alkylation agents like methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to install the 3,3-dimethyl groups .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor progress via TLC and confirm purity via HPLC .
Q. How can the structural conformation of 3,3-dimethyl-7-propyl-2,3-dihydro-1H-indole be validated experimentally?
Methodological Answer:
- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivatives) and refine the structure using SHELXL . Key parameters to analyze:
- Dihedral angles between the indole core and substituents (e.g., propyl group orientation).
- Intramolecular interactions (e.g., C-H⋯O bonds if oxygen-containing groups are present) .
- Spectroscopic Validation : Compare experimental NMR data (e.g., chemical shifts for methyl groups at δ 1.2–1.5 ppm) with DFT-calculated values .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 3,3-dimethyl-7-propyl-2,3-dihydro-1H-indole in catalytic reactions?
Methodological Answer:
Q. What mechanistic insights explain the biological activity of structurally similar indole derivatives?
Methodological Answer:
- Enzyme Inhibition Studies :
- Perform docking simulations (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or cytochrome P450. Focus on hydrophobic pockets where the propyl group may enhance binding .
- Validate with in vitro assays: Measure IC₅₀ values using fluorescence-based enzymatic inhibition kits .
- Lipophilicity Impact : Calculate logP values (e.g., using MarvinSketch) to correlate substituent effects (methyl/propyl) with membrane permeability .
Q. How should researchers resolve contradictions in reported crystallographic data for dihydroindole derivatives?
Methodological Answer:
- Data Reconciliation :
- Compare unit cell parameters (e.g., space group P2₁/c vs. Pna2₁) across studies to identify polymorphic variations .
- Analyze hydrogen-bonding motifs (e.g., R₂²(12) vs. R₄⁴(18) ring patterns) to assess environmental effects (e.g., solvent polarity) .
- Statistical Validation : Apply R-factor and wR2 convergence criteria during SHELXL refinement to ensure data reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
